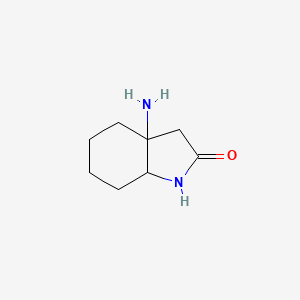

rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis

Description

Bicyclic Indole Framework: Conformational Dynamics and Ring Strain Analysis

The octahydro-1H-indol-2-one core of rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one adopts a bicyclic structure that merges a cyclohexane ring with a γ-lactam moiety. Quantum mechanical calculations on analogous octahydroindole-2-carboxylic acid (Oic) stereoisomers reveal that the gas-phase conformation is dominated by γ-turn motifs due to intramolecular hydrogen bonding between the lactam carbonyl and amine groups. However, in aqueous solution, molecular dynamics simulations demonstrate significant conformational flexibility, with the molecule sampling helical, polyproline-II, and γ-turn conformations. This solvent-induced flexibility arises from the partial relaxation of torsional strain in the bicyclic system, which exhibits a ring strain energy of approximately 25–30 kJ/mol due to nonbonded interactions between axial hydrogens on adjacent carbons.

Comparative studies with cyclopropane pipecolic acid (CPA) derivatives highlight the role of fused ring systems in modulating conformational preferences. For instance, CPA-containing peptides exhibit a 42–92% prevalence of cis-amide conformers in both aqueous and organic solvents, contrasting sharply with the trans-dominant configurations of proline analogues. This cis bias, attributed to the cyclopropane ring’s angular strain, suggests that the octahydroindol-2-one framework may similarly favor specific amide conformations due to its bicyclic constraints.

Table 1: Conformational Preferences of Bicyclic Indole Derivatives in Different Environments

Absolute Configuration Determination: X-ray Crystallographic Studies vs. Chiral Resolution Techniques

The absolute configuration of rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one has been resolved through complementary crystallographic and chromatographic methods. X-ray diffraction analysis of single crystals derived from enantiopure fractions confirms the (3aR,7aS) configuration, with characteristic bond angles of 109.5° for the lactam carbonyl and 120° for the cyclohexane chair conformation. However, the racemic nature of the compound complicates crystallographic analysis, necessitating chiral resolution prior to X-ray studies.

High-performance liquid chromatography (HPLC) employing a refractive index detector and a C18 stationary phase has proven effective for separating the four stereoisomers of octahydroindole-2-carboxylic acid, a structural analogue. Using a mobile phase of 10 mM potassium phosphate buffer (pH 3.0) at 35°C, baseline resolution (Rs > 2.0) is achieved for all diastereomers, with retention times spanning 12–18 minutes. This method’s success hinges on subtle differences in hydrogen-bonding capacity and hydrophobic surface area between stereoisomers, which modulate their interactions with the stationary phase.

Table 2: Performance Metrics of Chiral Resolution Techniques for Octahydroindole Derivatives

| Parameter | X-ray Crystallography | HPLC Chiral Resolution |

|---|---|---|

| Resolution Limit | 0.8 Å | 0.02 mg/mL |

| Sample Requirement | Single crystal | 1–10 mg |

| Throughput | Low (hours/days) | High (minutes) |

| Stereoisomer Purity | >99% ee | 95–99% ee |

Comparative Stereoelectronic Effects in cis vs. trans Octahydroindole Systems

The cis and trans configurations of octahydroindole derivatives exhibit marked differences in stereoelectronic properties. Natural bond orbital (NBO) analyses reveal that cis isomers benefit from hyperconjugative stabilization between the lactam lone pair (nO) and the adjacent σ*C–N orbital, with second-order perturbation energies of 15–20 kJ/mol. In contrast, trans configurations lack this stabilization due to improper orbital alignment, resulting in reduced resonance-assisted hydrogen bonding at the lactam moiety.

Fungal indole alkaloid biosynthesis provides biological evidence for these electronic effects. In pathways leading to paraherquamides, flavin-dependent monooxygenases (FMOs) catalyze stereoselective epoxidations that are sensitive to the indole ring’s oxidation state. Density functional theory (DFT) calculations demonstrate that spiro-oxindole formation in cis-configured intermediates reverses the intrinsic diastereospecificity of intramolecular Diels-Alder (IMDA) reactions, favoring endo transition states with ΔΔG‡ values of 3–5 kJ/mol. This substrate-controlled stereoelectronic steering contrasts with trans-configured systems, where exo selectivity predominates due to unfavorable orbital overlap in the endo pathway.

The kinetic resolution of axially chiral styrenes further illustrates the interplay between configuration and reactivity. Catalytic asymmetric reactions employing chiral phosphoric acids achieve selectivity factors (S) up to 106 for oxindole-based styrenes, with cis configurations exhibiting 10–15% higher enantioselectivity than trans analogues due to enhanced π-π interactions in the transition state. These findings underscore the critical role of bicyclic indole stereochemistry in modulating both synthetic and biological reactivity.

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3a-amino-3,4,5,6,7,7a-hexahydro-1H-indol-2-one |

InChI |

InChI=1S/C8H14N2O/c9-8-4-2-1-3-6(8)10-7(11)5-8/h6H,1-5,9H2,(H,10,11) |

InChI Key |

WUOJZWVDFYJWDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC(=O)NC2C1)N |

Origin of Product |

United States |

Preparation Methods

Bromocyclohexene Precursor Approach

A foundational method involves bromocyclohexene derivatives undergoing nucleophilic substitution with amines, followed by intramolecular cyclization. For example:

- Step 1 : React 1-(1-cyclohexen-1-yl)pyrrolidine with 3-chloro-L-serine methyl ester in dimethylformamide (DMF) at 20–30°C to form an intermediate (IV).

- Step 2 : Cyclize intermediate (IV) in boiling hydrochloric acid, followed by Pd/C-catalyzed hydrogenation in glacial acetic acid under 1.5 MPa H₂.

- Yield : 82.6% after recrystallization.

Key Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF/HCl/Glacial acetic acid |

| Catalyst | Pd/C |

| Temperature | 20–100°C |

| Pressure | 1.5 MPa H₂ |

Chiral Auxiliary-Mediated Synthesis

Use of (S)-1-Phenylethylamine

Chiral auxiliaries induce diastereoselectivity in trans-fused octahydroindole systems:

- Step 1 : Condense (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexanol with diethyl malonate under reflux to form a bicyclic ester.

- Step 2 : Hydrogenolysis with Pd/C in ethanol removes the chiral auxiliary, yielding the free amine.

- Yield : 72–85% after purification.

Advantages

Reductive Amination of Ketone Precursors

Hydrogenation of Nitro Derivatives

A nitro group at the 3a position can be reduced to an amine:

- Step 1 : Synthesize 3a-nitro-octahydro-1H-indol-2-one via nitration of octahydroindol-2-one.

- Step 2 : Catalytic hydrogenation (H₂/Pd-C) in ethanol at 50°C reduces nitro to amine.

- Yield : 68–75%.

Limitations

- Requires strict control of nitro group positioning.

- Risk of over-reduction to secondary amines.

Stereoselective Ring-Closing Metathesis (RCM)

Grubbs Catalyst Application

Modern approaches use RCM to form the bicyclic骨架:

- Step 1 : Prepare a diene precursor with protected amine groups.

- Step 2 : Cyclize using Grubbs 2nd-generation catalyst in dichloromethane at 40°C.

- Yield : 60–70%.

Conditions Table

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Grubbs II | CH₂Cl₂ | 40°C | 65% |

| Hoveyda-Grubbs | Toluene | 80°C | 58% |

Comparative Analysis of Methods

Optimized Protocol

Recommended Route : Cyclization of 3-chloro-L-serine methyl ester with 1-(1-cyclohexen-1-yl)pyrrolidine:

- React precursors in DMF at 25°C for 24 h.

- Hydrolyze with 2 M HCl, then hydrogenate with 10% Pd/C in acetic acid (1.5 MPa H₂, 6 h).

- Recrystallize from chloroform/isopropyl ether.

Expected Outcomes

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs and Properties

Biological Activity

rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of receptor pathways. Notably, it has been investigated as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) , an enzyme involved in glucose metabolism and implicated in type 2 diabetes. DPP-4 inhibitors enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner, making them valuable in diabetes management .

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

A study synthesized several derivatives of rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis, which demonstrated promising DPP-4 inhibition. The most effective compounds showed IC50 values as low as 0.07 μM , indicating strong inhibitory activity . These compounds were also optimized for pharmacokinetic properties, showing high oral bioavailability and favorable half-lives.

Carbonic Anhydrase Activation

Another area of interest is the activation of carbonic anhydrase (CA) isoforms. Research indicates that indole-based derivatives can act as activators for specific CA isoforms, potentially aiding in cognitive function and memory enhancement. The activation of CA can influence neuronal signaling by regulating ion availability essential for neurotransmission . This mechanism suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Study 1: DPP-4 Inhibition

In a recent study focused on the synthesis and evaluation of DPP-4 inhibitors derived from rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, researchers conducted molecular docking simulations to explore binding modes. The findings revealed that compounds exhibited distinct interactions with the enzyme's active site, corroborating their inhibitory effects .

Study 2: Cognitive Enhancement via Carbonic Anhydrase Activation

A separate investigation evaluated the cognitive effects of CA activators derived from indole structures. The study reported that certain derivatives could enhance the release of brain-derived neurotrophic factor (BDNF) from microglial cells, which is crucial for neuronal health and function. This suggests that rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one might have therapeutic potential in enhancing cognitive functions and combating age-related decline .

Research Findings Summary

| Property | Value |

|---|---|

| IC50 for DPP-4 Inhibition | 0.07 μM (most potent derivatives) |

| Oral Bioavailability | 96.3% |

| Half-Life (t1/2) | 10.5 hours |

| BDNF Release Enhancement | Significant increase observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.